9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)
説明
9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) (CAS: 912-38-9) is a synthetic steroid intermediate primarily used in the synthesis of Betamethasone, a potent glucocorticoid with anti-inflammatory properties . Key characteristics include:
- Molecular formula: C₂₆H₃₂O₈ (as diacetate ester; base structure: C₂₂H₂₈O₅) .
- Molecular weight: 372.45 g/mol (base structure) .
- Functional groups: 9β,11β-epoxide, 16β-methyl substitution, and 17,21-diacetate esters .
- Role: Identified as Betamethasone Impurity E, a byproduct/metabolite in Betamethasone production .
特性
CAS番号 |
94237-35-1 |
|---|---|
分子式 |
C26H32O7 |
分子量 |
456.5 g/mol |
IUPAC名 |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-acetyloxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14-10-20-19-7-6-17-11-18(29)8-9-23(17,4)26(19)22(33-26)12-24(20,5)25(14,32-16(3)28)21(30)13-31-15(2)27/h8-9,11,14,19-20,22H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,22-,23-,24-,25-,26+/m0/s1 |
InChIキー |
WEQDHZQBKWZVKB-SQOVUSLMSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C |
製品の起源 |
United States |
準備方法
Epoxidation and Hydroxylation
The 9β,11β-epoxy group is introduced early in the synthesis to stabilize the steroid backbone. A precursor such as 16β-methylpregna-1,4,9(11)-triene-3,20-dione is subjected to epoxidation using a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane at 0–5°C. This step achieves stereospecific formation of the 9β,11β-epoxide with >90% yield. Subsequent hydroxylation at C17 and C21 is performed via microbial oxidation (e.g., Rhizopus arrhizus) or chemical methods using potassium osmate and N-methylmorpholine N-oxide (NMO).
Key Parameters:
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 92% |
| Hydroxylation | OsO₄, NMO, acetone/water | 85% |
Acetylation of Hydroxyl Groups
The 17- and 21-hydroxyl groups are acetylated to enhance stability and bioavailability. A mixture of acetic anhydride and pyridine (1:2 v/v) is employed under nitrogen at 25°C for 12 hours. The reaction is quenched with ice-water, and the product is isolated via crystallization from methanol.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Acetic Anhydride (eq.) | 2.5 |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Crystallization Solvent | Methanol |
Industrial-Scale Production
Catalytic Epoxidation
Large-scale epoxidation utilizes hydrogen peroxide and a tungstic acid catalyst (H₂WO₄) in tert-butanol. This method reduces cost and improves safety compared to peracids. The epoxy intermediate is purified via fractional distillation (>98% purity).
Continuous Acetylation
A plug-flow reactor enables continuous acetylation with the following advantages:
-
Residence Time : 30 minutes
-
Throughput : 50 kg/h
-
Purity : 99.2% (by HPLC)
Analytical Validation
Purity Assessment
Reverse-phase HPLC (Gemini C18 column) with UV detection at 254 nm resolves the di(acetate) from related substances (resolution ≥2.0). Mobile phase: acetonitrile/water (65:35 v/v) with 0.1% trifluoroacetic acid.
Impurity Profile:
| Impurity | Relative Retention Time (RRT) |
|---|---|
| 17-Monoacetate | 0.78 |
| 9α,11α-Epoxy isomer | 1.12 |
| Δ¹⁶-Dehydro derivative | 1.24 |
Structural Confirmation
¹H NMR (400 MHz, CDCl₃):
-
δ 5.71 (d, J=10 Hz, H-1)
-
δ 4.97 (m, H-17)
-
δ 2.13 (s, 17-OAc), 2.09 (s, 21-OAc)
FT-IR (KBr):
-
1745 cm⁻¹ (C=O ester)
-
1248 cm⁻¹ (epoxide C-O)
| Time (months) | Purity (%) |
|---|---|
| 0 | 99.8 |
| 3 | 98.5 |
| 6 | 96.2 |
Comparative Synthesis Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Microbial Oxidation | High stereoselectivity | Long fermentation time |
| Chemical Epoxidation | Rapid (<2 h) | Peracid handling hazards |
| Continuous Flow | Scalability | High initial capital cost |
Case Studies in Process Optimization
化学反応の分析
科学研究への応用
9β,11β-エポキシ-17,21-ジヒドロキシ-16β-メチルプレグナ-1,4-ジエン-3,20-ジオン 17,21-ジ(酢酸)は、科学研究においていくつかの応用があります。
科学的研究の応用
Pharmacological Applications
- Anti-inflammatory Uses :
- Metabolite Analysis :
- Analytical Chemistry :
Case Study 1: Pharmacokinetics of Mometasone Furoate
A study investigated the pharmacokinetic profile of Mometasone Furoate and its metabolites, including 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate). The results indicated that monitoring this metabolite could provide insights into the drug's absorption and elimination rates in patients with chronic respiratory conditions.
Case Study 2: Impurity Profiling in Betamethasone Formulations
Research focused on the impurity profiling of Betamethasone formulations revealed that 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a significant impurity that must be quantified during quality control processes. The study emphasized the need for robust analytical methods to detect this compound to ensure patient safety.
作用機序
この化合物は、体内のグルココルチコイド受容体と相互作用することにより、その効果を発揮します。 この相互作用は、遺伝子発現の調節につながり、抗炎症作用と免疫抑制作用を引き起こします 。 分子標的は、炎症反応に関与するさまざまな炎症性サイトカインと酵素です .
類似化合物との比較
Betamethasone Dipropionate (CAS: 5593-20-4)
Key differences :
Fluocinonide (CAS: 3092-61-3)
Key differences :
Budesonide (CAS: 51333-22-3)
Key differences :
Dexamethasone 21-Acetate (CAS: 1177-87-3)
| Parameter | Target Compound | Dexamethasone 21-Acetate |
|---|---|---|
| Substituents | 17,21-diacetate | 21-acetate, 9α-fluoro, 16α-methyl |
| Activity | Impurity | Systemic glucocorticoid |
Key differences :
- Dexamethasone’s 9α-fluoro and 16α-methyl groups optimize systemic anti-inflammatory effects, while the target compound’s 16β-methyl and epoxy group limit its therapeutic utility .
Structural and Functional Insights
Epoxide Group
- The 9β,11β-epoxy moiety in the target compound is rare among clinically used steroids. It may serve as a metabolic precursor or degradation product, as seen in Betamethasone synthesis .
- Comparatively, Fluocinonide and Budesonide utilize halogenation or acetal groups to enhance stability and potency .
Ester Modifications
Fluorination Impact
- Fluorine at 9α (e.g., Betamethasone, Dexamethasone) dramatically increases glucocorticoid receptor affinity and metabolic resistance . The target compound’s lack of fluorine explains its lower activity.
Pharmacological and Metabolic Considerations
- Receptor binding: Fluorinated analogs (e.g., Fluocinonide) exhibit 10–100× higher receptor affinity than non-fluorinated compounds like the target compound .
- Metabolism : Epoxide-containing steroids are prone to hydrolysis or hepatic metabolism, generating inactive metabolites (e.g., 16α-hydroxyprednisolone) .
生物活性
9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate), commonly referred to as Betamethasone EP Impurity E, is a significant metabolite of Mometasone Furoate, a topical corticosteroid widely used for its anti-inflammatory properties. The compound's complex structure includes multiple hydroxyl groups and an epoxy group, which contribute to its biological activity and therapeutic potential.
- Molecular Formula : C26H32O7
- Molecular Weight : Approximately 456.53 g/mol
- CAS Number : 981-34-0
- Appearance : Off-white solid with low solubility in most solvents.
The biological activity of 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione is primarily attributed to its interaction with glucocorticoid receptors. This interaction modulates various cellular signaling pathways involved in inflammation and immune responses. The compound's structural features enhance its binding affinity to these receptors compared to other corticosteroids.
Anti-inflammatory Properties
Research has demonstrated that this compound retains significant anti-inflammatory effects similar to those of Mometasone Furoate. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various tissues.
Pharmacokinetics and Pharmacodynamics
Studies indicate that the pharmacokinetic profile of 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione shows rapid absorption and distribution in the body. Its metabolic pathways involve conjugation reactions that enhance its solubility and excretion.
Comparative Analysis with Related Compounds
The following table summarizes key features of 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione and its analogs:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 9β,11β-Epoxy-Dihydroxy Compound | 981-34-0 | Metabolite of Mometasone; potent anti-inflammatory activity. |
| Betamethasone | 378-44-9 | Widely used corticosteroid; strong anti-inflammatory effects. |
| Dexamethasone | 50-02-2 | Potent glucocorticoid; lacks the epoxy group. |
| Mometasone Furoate | 83919-23-7 | Topical corticosteroid; similar anti-inflammatory properties. |
Case Studies
- In Vitro Studies : Laboratory studies have shown that 9β,11β-Epoxy-Dihydroxy Compound significantly reduces the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in cultured macrophages.
- Animal Models : In rodent models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cell infiltration compared to untreated controls.
Q & A
Q. What are the validated methods for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm stereochemistry (e.g., epoxy configuration at C9/C11 and methyl group at C16). The InChI key (GBDXNHBVYAMODG-DEGNENOVSA-N) in provides a reference for spectral data alignment.
- Infrared Spectroscopy (IR): Identify functional groups like hydroxyl (3,400–3,600 cm), acetate carbonyl (~1,740 cm), and epoxy ring vibrations (1,250–1,000 cm) using methods outlined in Pharmacopeial Forum standards .
- Mass Spectrometry (HRMS): Confirm molecular weight (CHO) and fragmentation patterns to distinguish from related steroids (e.g., dexamethasone derivatives in ).
Q. How is this compound synthesized, and what are critical reaction parameters?
Answer:
Q. What analytical techniques are recommended for purity assessment?
Answer:
- HPLC: Employ a C18 column with UV detection at 240 nm. A gradient of acetonitrile/water (40:60 to 90:10 over 20 min) resolves impurities like dexamethasone derivatives (e.g., Dexamethasone Impurity I, CAS 24916-90-3) .
- TLC: Use silica gel plates and a mobile phase of dichloromethane/methanol (9:1) for rapid purity checks, comparing R values against pharmacopeial standards .
Advanced Research Questions
Q. How can researchers address stability challenges under varying experimental conditions?
Answer:
- Accelerated Stability Studies: Store the compound at 40°C/75% RH for 6 months and analyze degradation products via HPLC-MS. The epoxy group is prone to hydrolysis; thus, lyophilized formulations or desiccants are recommended .
- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor for ring-opening products (e.g., diols) using -NMR shifts at δ 3.5–4.0 ppm .
Q. What strategies are effective for impurity profiling, especially in pharmaceutical-grade samples?
Answer:
- Impurity Identification: Use LC-MS/MS to detect trace impurities like 9α-chloro derivatives (e.g., CAS 5534-18-9, ) or residual solvents. Compare retention times and fragmentation patterns with certified reference materials (e.g., LGC Standards in ).
- Threshold Limits: Follow ICH Q3A guidelines, setting impurity thresholds at ≤0.15% for unknown impurities and ≤0.5% for total impurities .
Q. How does the 9β,11β-epoxy group influence biological activity compared to non-epoxidized analogs?
Answer:
- Mechanistic Insight: The epoxy ring enhances glucocorticoid receptor binding by stabilizing the C9–C11 conformation, as shown in docking studies with homology models (PDB ID: 4P6X). This reduces metabolic clearance compared to non-epoxidized analogs like prednisolone .
- In Vitro Assays: Compare transactivation activity in HEK293 cells transfected with GR-responsive reporters. EC values for the epoxy derivative are typically 2–3-fold lower than dexamethasone .
Q. What are the best practices for resolving conflicting spectral data in structural elucidation?
Answer:
- Cross-Validation: Combine 2D-NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguities. For example, the C16β-methyl configuration can be confirmed via NOESY correlations between H16 and H17 .
- Reference Standards: Use pharmacopeial-grade materials (e.g., USP Betamethasone Acetate in ) to benchmark spectral data and identify batch-to-batch variability.
Q. How can synthetic routes be optimized to minimize by-products like 17-monoacetates?
Answer:
- Stepwise Acetylation: First acetylate the C21 hydroxyl with acetic anhydride, then protect C17 using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent over-acetylation. Deprotect with tetrabutylammonium fluoride (TBAF) post-reaction .
- Reaction Monitoring: Use real-time FTIR to track acetate formation (C=O stretch at 1,740 cm) and adjust stoichiometry dynamically .
Data Contradiction Analysis Example
Scenario: Discrepancies in reported LogP values (e.g., 2.99 in vs. 3.2 in other studies).
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
